molecular formula C6H4N2OS B12298887 4aH-thieno[2,3-d]pyrimidin-4-one

4aH-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B12298887
M. Wt: 152.18 g/mol
InChI Key: DHENDKMREYHXMY-UHFFFAOYSA-N
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Description

4aH-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. The unique structure of this compound endows it with a variety of biological activities, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4aH-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating these derivatives with formic acid or triethyl orthoformate . Another approach involves the use of dimethylformamide dimethylacetal (DMF-DMA) as a reagent . Additionally, a green synthesis method has been reported, which utilizes a catalytic four-component reaction involving a ketone, ethyl cyanoacetate, sulfur, and formamide .

Industrial Production Methods

Industrial production of this compound may leverage the aforementioned synthetic routes, with optimizations for scale-up. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4aH-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

4aH-thieno[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:

Comparison with Similar Compounds

4aH-thieno[2,3-d]pyrimidin-4-one can be compared to other thienopyrimidine derivatives, such as thieno[3,2-d]pyrimidin-4-one and thieno[3,4-b]pyridine derivatives . These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms and the nature of the substituents. The unique positioning of the nitrogen atoms in this compound contributes to its distinct biological activities and makes it a valuable scaffold for drug development.

Similar Compounds

Properties

Molecular Formula

C6H4N2OS

Molecular Weight

152.18 g/mol

IUPAC Name

4aH-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C6H4N2OS/c9-5-4-1-2-10-6(4)8-3-7-5/h1-4H

InChI Key

DHENDKMREYHXMY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC=NC(=O)C21

Origin of Product

United States

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